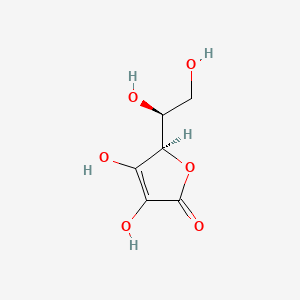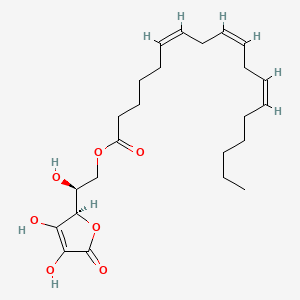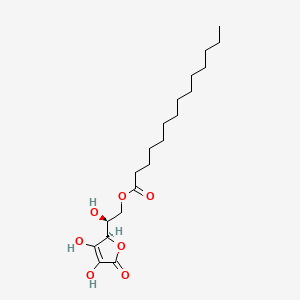
Autophinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Autophinib is a potent and selective inhibitor of autophagy, specifically targeting the vacuolar protein sorting 34 (VPS34) kinase. It is known for its ability to inhibit autophagy induced by starvation and rapamycin, with IC50 values of 90 nM and 40 nM, respectively . This compound is also an ATP-competitive inhibitor of VPS34 with an IC50 of 19 nM .
Mechanism of Action
Target of Action
Autophinib primarily targets the VPS34 protein kinase , a key component in the autophagy process . Autophagy is a self-degradation process in which damaged proteins and organelles are engulfed into autophagosomes for digestion and eventually recycled for cellular metabolism to maintain intracellular homeostasis .
Mode of Action
This compound is an ATP-competitive inhibitor of VPS34 . It interacts with VPS34, decreasing the accumulation of the lipidated protein LC3 on the autophagosomal membrane . This interaction inhibits the autophagy process, thereby affecting the survival and growth of cells, particularly cancer cells .
Biochemical Pathways
This compound significantly impacts the autophagy process, a key biochemical pathway involved in maintaining cellular homeostasis . By inhibiting VPS34, this compound disrupts the formation of autophagosomes, thereby altering the composition of proteins within these structures . This can deeply influence the resulting pro-tumourigenic or anticancer effect of autophagy modulators .
Pharmacokinetics
Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of the autophagy process . This results in an alteration in the composition of the protein content of phosphatidylserine-positive extracellular vesicles (PS-EVs) produced by cancer cells . The altered protein content of PS-EVs can participate in the modulation of the fibroblast metabolism and phenotype .
Action Environment
These factors can guide the choice of an appropriate drug and dose for individual patients
Biochemical Analysis
Biochemical Properties
Autophinib plays a significant role in biochemical reactions. It interacts with the lipid kinase VPS34 . The nature of these interactions is competitive, particularly with ATP .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting autophagy, a process that is crucial for maintaining cellular homeostasis .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with VPS34 . It is an ATP-competitive VPS34 inhibitor , which means it competes with ATP for binding to VPS34, thereby inhibiting its activity.
Metabolic Pathways
This compound is involved in the autophagy metabolic pathway . It interacts with the enzyme VPS34
Preparation Methods
The synthesis of Autophinib involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound, 6-chloro-N-(5-methyl-1H-pyrazol-3-yl)-2-(4-nitrophenoxy)-4-pyrimidinamine, is synthesized through a series of reactions involving chlorination, nitration, and amination.
Functional Group Modifications: The core structure is then modified to introduce the desired functional groups, such as the pyrazolyl and nitrophenoxy groups.
Chemical Reactions Analysis
Autophinib undergoes several types of chemical reactions, including:
Oxidation and Reduction: This compound can undergo oxidation and reduction reactions, particularly involving the nitrophenoxy group.
Substitution Reactions: The compound can participate in substitution reactions, especially at the chloro and nitro positions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenoxy group can lead to the formation of aminophenoxy derivatives .
Scientific Research Applications
Autophinib has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Autophinib is unique among autophagy inhibitors due to its high selectivity and potency for VPS34. Similar compounds include:
Bafilomycin A1: An inhibitor of vacuolar-type H±ATPase (V-ATPase) that indirectly inhibits autophagy by preventing the acidification of lysosomes.
This compound’s uniqueness lies in its specific targeting of VPS34 without affecting other lipid kinases, mTOR, or TBK1, making it a valuable tool for studying autophagy with minimal off-target effects .
Properties
IUPAC Name |
6-chloro-N-(5-methyl-1H-pyrazol-3-yl)-2-(4-nitrophenoxy)pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN6O3/c1-8-6-13(20-19-8)17-12-7-11(15)16-14(18-12)24-10-4-2-9(3-5-10)21(22)23/h2-7H,1H3,(H2,16,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUMAXLRGBKFQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=CC(=NC(=N2)OC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Autophinib and how does it work?
A1: this compound is a small-molecule autophagy inhibitor that acts by targeting Vacuolar protein sorting 34 (VPS34), a lipid kinase essential for autophagosome formation. [] By inhibiting VPS34, this compound disrupts the initiation and progression of autophagy. [, , ]
Q2: What is the downstream effect of this compound inhibiting VPS34?
A2: Inhibiting VPS34 with this compound leads to reduced autophagosome formation, ultimately impacting various cellular processes regulated by autophagy, such as cell survival, metabolism, and response to stress. [, , ]
Q3: Has this compound demonstrated efficacy in any specific cancer cell lines?
A3: Research has shown this compound's efficacy in A549 lung cancer cells, exhibiting a significant toxic effect on cancer stem cells. This toxicity correlates with downregulation of the stemness marker Sox2 and a pronounced induction of apoptosis. []
Q4: Are there any studies investigating this compound's effect on the AKT/mTOR pathway?
A4: Yes, several studies have shown that this compound can modulate the AKT/mTOR pathway, a key signaling cascade involved in cell growth and survival. This modulation has been observed in the context of cancer cell proliferation and apoptosis. [, ]
Q5: How does this compound's impact on autophagy relate to cancer treatment?
A5: In the context of cancer, inhibiting autophagy with this compound is being investigated as a potential therapeutic strategy. By disrupting autophagy, which can act as a survival mechanism for cancer cells, this compound may enhance the efficacy of existing cancer treatments. [, , ]
Q6: Are there any studies exploring this compound's effect on cellular metabolism in cancer cells?
A6: Yes, a study investigated this compound's influence on energy production in prostate cancer cells treated with cisplatin. While long-term autophagy defects impacted metabolic sensitivity, short-term this compound treatment didn't significantly alter cisplatin's effect on ATP production. []
Q7: Has this compound's effect on TFEB phosphorylation been investigated?
A7: Research indicates that this compound can downregulate the phosphorylation of Transcription Factor EB (TFEB) on Serine 211. This phosphorylation is suggested to be induced by autophagy, potentially acting as a negative feedback loop. []
Q8: Is there any evidence suggesting this compound can influence ferroptosis?
A8: A study on hepatoblastoma cells revealed that Everolimus, an mTOR inhibitor, induced ferroptosis in an autophagy-dependent manner. While not directly using this compound, this finding highlights the potential interplay between autophagy modulation and ferroptosis induction in cancer cells. []
Q9: Has this compound been investigated in any in vivo models of disease?
A9: Yes, this compound has been used in in vivo studies. For example, it was utilized in a study investigating the effect of aging and Klotho deficiency on the inflammatory response in human aortic valve interstitial cells. [] Additionally, it was employed in a hepatoblastoma xenograft model to evaluate its impact on tumor growth and ferroptosis induction. []
Q10: What are the potential implications of this compound's effects on extracellular vesicles?
A10: While research on this compound's effects on extracellular vesicles is limited, one study suggests that autophagy modulators, including this compound, can influence the content of important signaling molecules within these vesicles. [] This finding highlights the potential of this compound to indirectly impact intercellular communication.
Q11: Are there any alternative compounds or strategies being explored for similar therapeutic purposes?
A11: While this compound is a relatively new compound, other autophagy inhibitors are being investigated. For instance, SAR405, another VPS34 inhibitor, has been studied for its effect on ATP production in prostate cancer cells alongside this compound. [] The exploration of various autophagy inhibitors highlights the growing interest in targeting this pathway for therapeutic benefit.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[3-[(2-chlorophenyl)methyl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B605631.png)
